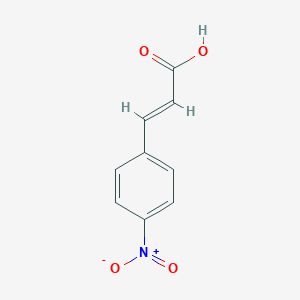

4-Nitrocinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638142. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-6H,(H,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMRNCHTDONGRJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060710, DTXSID301043547 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | p-Nitrocinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

882-06-4, 619-89-6 | |

| Record name | trans-4-Nitrocinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=882-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-p-Nitrocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocinnamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2067 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301043547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-p-nitrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Melting Point of para-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of para-nitrocinnamic acid (p-NA), a compound of interest in organic synthesis and pharmaceutical research. The document details its physicochemical properties, presents a standardized protocol for melting point determination, and discusses the factors influencing its characteristic thermal behavior.

Physicochemical Properties of para-Nitrocinnamic Acid

para-Nitrocinnamic acid, systematically named (2E)-3-(4-nitrophenyl)prop-2-enoic acid, is a yellow crystalline solid.[1][2] It is a derivative of cinnamic acid and is often used as an intermediate in the synthesis of various organic compounds.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Systematic Name | (E)-3-(4-nitrophenyl)prop-2-enoic acid | [2] |

| Synonyms | p-Nitrocinnamic acid, 4-Nitrocinnamic acid | [4][5] |

| CAS Number | 619-89-6 | [3][4] |

| Molecular Formula | C₉H₇NO₄ | [4][5] |

| Molecular Weight | 193.16 g/mol | [2] |

| Appearance | Light yellow crystal / Beige powder | [2][3][6] |

| Melting Point (°C) | 289 (decomposes) | [7] |

| 286 (decomposes) | [8] | |

| 285-288 | [3] | |

| 200-202 | [1][3] | |

| pKa | 3.41 | [6] |

| Solubility | Insoluble in water | [1][3] |

Note: The variability in the reported melting point may be attributed to the presence of different isomers (predominantly trans) or variations in experimental conditions and purity.[9]

Experimental Determination of Melting Point

The melting point of a crystalline solid is a critical parameter for its identification and purity assessment. The following protocol outlines a standard method for determining the melting point of para-nitrocinnamic acid using a capillary melting point apparatus.

Materials and Equipment

-

para-Nitrocinnamic acid sample (high purity)

-

Capillary tubes (open at one end)

-

Mortar and pestle or spatula

-

Melting point apparatus (e.g., Melt-Temp)

-

Thermometer (calibrated)

-

Long glass tube for packing

Detailed Protocol

-

Sample Preparation :

-

Place a small amount of the para-nitrocinnamic acid sample on a clean, dry surface like a watch glass.

-

Using a spatula or mortar and pestle, carefully pulverize the crystals into a fine, uniform powder.[10] This ensures efficient and even heat transfer.

-

-

Capillary Tube Loading :

-

Invert an open-ended capillary tube and press the open end into the powdered sample. A small amount of the powder will be forced into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to move the powder to the bottom.

-

To achieve dense packing, drop the capillary tube, sealed end down, through a long glass tube (approx. 1 meter) onto a hard surface.[10] Repeat this process 3-4 times.

-

The final packed sample height should be between 2-4 mm to ensure an accurate melting point range.[10]

-

-

Melting Point Measurement :

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate (e.g., 10-20°C per minute) for an initial rapid determination.

-

Observe the sample and record the approximate melting range.

-

Allow the apparatus to cool. Prepare a new sample.

-

For an accurate measurement, begin heating rapidly to about 20°C below the approximate melting point found in the previous step.

-

Reduce the heating rate to 1-2°C per minute as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Continue heating slowly and record the temperature at which the entire sample has melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. For pure para-nitrocinnamic acid, this range should be narrow (1-2°C).

-

-

Safety Precautions :

Experimental Workflow Visualization

The following diagram illustrates the key stages in the experimental workflow for determining the melting point of para-nitrocinnamic acid.

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of para-nitrocinnamic acid is a key identifier of its purity and isomeric form, with the trans isomer typically exhibiting a high melting point around 289°C with decomposition.[7] Discrepancies in reported values highlight the importance of using standardized, carefully executed experimental protocols, such as the one detailed in this guide. Accurate determination of this physical property is essential for researchers in synthetic chemistry and drug development to ensure material quality and consistency in their work.

References

- 1. This compound CAS#: 619-89-6 [m.chemicalbook.com]

- 2. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. p-Nitrocinnamic acid(619-89-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. This compound, predominantly trans 97 619-89-6 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. studylib.net [studylib.net]

physical and chemical properties of 4-Nitrocinnamic acid

An In-depth Technical Guide to 4-Nitrocinnamic Acid: Physicochemical Properties and Experimental Protocols

Introduction

This compound, a derivative of cinnamic acid, is a yellow crystalline organic compound with the chemical formula C₉H₇NO₄.[1] It is characterized by a benzene (B151609) ring substituted with a nitro group and a propenoic acid group.[1] This compound and its isomers are of significant interest to researchers in organic synthesis, pharmaceuticals, and materials science due to their versatile chemical reactivity and biological activities.[1][2] this compound serves as a precursor in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Furthermore, it has demonstrated biological activities such as tyrosinase inhibition, as well as antimicrobial and antioxidant properties.[1][3] Its photosensitive nature also lends it to applications in the development of photo-crosslinkable polymers and in the field of organic electronics.[2][3]

Physical Properties

This compound typically appears as yellow needle-like crystals or a yellow crystalline powder.[1][3] It is stable at room temperature when stored in a closed container in a dry, well-ventilated area.[1] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₇NO₄[4] |

| Molecular Weight | 193.16 g/mol [4] |

| Melting Point | 289 °C (decomposes); other reported values include 200-202 °C[4][5][6], 286 °C (decomposes)[7], and 248-250 °C |

| Boiling Point | 346.0 ± 17.0 °C at 760 mmHg (estimated)[5]; 329.36°C (rough estimate)[4][6] |

| Solubility | Insoluble in water[3][4][5][8]. Soluble in Dimethyl Sulfoxide (DMSO), ethanol (B145695), and acetone.[2][4] Slightly soluble in hot water.[2] |

| pKa | 4.07 ± 0.10 (Predicted)[4][6] |

| Appearance | Yellow needle-like crystals or powder[1][3] |

Chemical Properties

The chemical reactivity of this compound is dictated by its three main functional groups: the nitro group, the carboxylic acid, and the alkene.

-

Reduction of the Nitro Group : The nitro group can be reduced to an amino group, which is a key transformation in the synthesis of more complex molecules. Common reagents for this reduction include catalytic hydrogenation with palladium on carbon (Pd/C) or Raney nickel, as well as reducing agents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media.[9]

-

Reactions of the Carboxylic Acid : The carboxylic acid group can undergo typical reactions such as esterification, conversion to an acid chloride, and salt formation. For instance, it can be converted to 4-nitrocinnamoyl chloride using thionyl chloride.[10]

-

Reactions of the Alkene : The carbon-carbon double bond can participate in addition reactions and is also responsible for the molecule's photosensitivity, undergoing [2+2] photocycloaddition upon UV irradiation.[10]

Spectral Data

The structure of this compound has been characterized using various spectroscopic techniques.

| Spectral Data Type | Key Features |

| ¹H NMR | Spectral data is available for this compound.[11] |

| ¹³C NMR | In DMSO-d6, characteristic peaks are observed at δ(ppm): 167.0, 147.9, 145.9, 141.2, 129.1, 127.1, 123.6.[12] |

| Infrared (IR) Spectroscopy | An IR spectrum from an oil mull shows characteristic absorptions for the functional groups present.[7] |

| Mass Spectrometry | Mass spectrometry data is available, confirming the molecular weight of the compound.[13] |

| UV-Vis Spectroscopy | The compound exhibits UV-visible absorption, which is expected due to the conjugated system.[14] |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

This protocol describes the synthesis of this compound from 4-nitrobenzaldehyde (B150856) and malonic acid.[15]

-

Reaction Setup : In a 50 mL round-bottom flask, combine 0.01 mol (1.51 g) of 4-nitrobenzaldehyde and an equimolar amount of malonic acid (1.04 g).

-

Solvent Addition : Add 30 mL of absolute ethanol as the solvent.

-

Reflux and Catalyst Addition : Stir the mixture and heat to reflux at 85°C. Once all solids have dissolved, add approximately 3 mL of pyridine (B92270) to the reaction solution.

-

Reaction Time : Continue to stir and reflux the mixture for about 8 hours. A light yellow solid will precipitate out of the solution.

-

Isolation of Crude Product : After the reaction is complete, cool the mixture and collect the crude this compound product by suction filtration.[15]

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

This protocol details the purification of the crude this compound.[15]

-

Washing : Rinse the crude product (filter cake) with distilled water 3-5 times and then dry it.

-

Dissolution : Dissolve the dried crude product in water and add dilute NaOH solution dropwise to adjust the pH to 7. Filter the resulting solution.

-

Precipitation : Add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 3. A precipitate will form.

-

Isolation : Filter the mixture to collect the precipitated solid and dry the filter cake.

-

Recrystallization : Dissolve the dried solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to form high-purity crystals of this compound.[15]

-

Final Product : Collect the crystals by filtration and dry them. The expected yield is approximately 73%, with a melting point of 198-201°C for the product obtained via this specific method.[15]

Biological Activity and Signaling Pathways

This compound has been identified as a photosensitive compound with inhibitory effects on the enzyme tyrosinase.[3][16] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. The inhibition of this enzyme is of interest in the fields of medicine and cosmetics for conditions related to hyperpigmentation. The inhibitory mechanism is believed to involve the this compound molecule blocking the active site of tyrosinase, thereby preventing the substrate (like L-tyrosine) from binding and being converted to melanin.[15][16]

Caption: Inhibition of tyrosinase by this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. This compound | 619-89-6 [chemicalbook.com]

- 4. This compound CAS#: 619-89-6 [m.chemicalbook.com]

- 5. This compound | CAS#:619-89-6 | Chemsrc [chemsrc.com]

- 6. This compound CAS#: 619-89-6 [amp.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | 882-06-4 [chemicalbook.com]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound(619-89-6) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound | CAS:619-89-6 | Manufacturer ChemFaces [chemfaces.com]

4-Nitrocinnamic Acid: A Technical Health and Safety Guide for Researchers

This guide provides an in-depth overview of the health and safety information for 4-Nitrocinnamic acid (CAS No: 619-89-6), tailored for researchers, scientists, and professionals in drug development. It covers hazard classifications, protective measures, emergency procedures, and physical and chemical properties, with an emphasis on clear data presentation and procedural logic.

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4] While one supplier's safety data sheet (SDS) has listed it as not a hazardous substance or mixture, the majority of available data indicates otherwise. Researchers should handle this chemical with appropriate caution, adhering to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The consensus GHS classification for this compound is as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][2][3][5] |

| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation[1][2][3][5] |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation[1][3] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects[4] |

The corresponding GHS pictogram is an exclamation mark. The signal word is "Warning".[1][2][5]

Caption: GHS Hazard Classification for this compound.

NFPA 704 Rating

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual representation of the hazards. Ratings for this compound have been reported as:

| Category | Rating | Description | Source |

| Health | 2 | Intense or continued but not chronic exposure could cause temporary incapacitation or possible residual injury. | [5] |

| Flammability | 0 | Materials that will not burn under typical fire conditions. | [5] |

| Instability | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. | [5] |

| Special Hazards | - | No special hazards. |

Note: Another source provides a rating of 0 for Health, Flammability, and Instability.[1]

Toxicological Information

Known Effects:

-

Acute Effects: Inflammation of the eye is characterized by redness, watering, and itching. Skin inflammation is characterized by itching, scaling, reddening, or, occasionally, blistering.[1] Inhalation may cause irritation to the lungs and respiratory system.[1]

-

Carcinogenicity: This product is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[5]

Experimental Protocols

The safety data sheets reviewed for this guide summarize health and safety information but do not provide detailed experimental protocols for the toxicological studies conducted. The GHS classifications are based on standardized criteria, but the underlying raw data and methodologies are not included in these documents.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to minimize risk.

Safe Handling

-

Avoid contact with skin, eyes, and personal clothing.[1]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][3]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][6][7]

-

Keep away from sources of ignition.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2][6]

-

Respiratory Protection: A dust respirator (such as a NIOSH-approved N95) is required when dusts are generated.[2][8]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

Caption: First-Aid Procedures for this compound Exposure.

Detailed First-Aid Procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Obtain medical aid.[1][6]

-

Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately.[1]

-

Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1][2][5]

-

Ingestion: If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₄ | [7][9][10] |

| Molecular Weight | 193.16 g/mol | [8][9][10][11] |

| Appearance | Yellow crystalline powder/solid | [5][7][11] |

| Melting Point | 289 °C (decomposes) | [8][12] |

| Boiling Point | 346.0 ± 17.0 °C at 760 mmHg | [9] |

| Solubility | Insoluble in cold water; slightly soluble in hot water; soluble in organic solvents like ethanol (B145695) and acetone. | [12][13][14] |

| Stability | Stable under recommended storage conditions. | [1][6][7] |

| Incompatible Materials | Strong oxidizing agents, strong bases. | [1][6] |

| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx). | [1][5][6] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment (see Section 4.3). Keep unprotected personnel away and ensure adequate ventilation.[1][6]

-

Environmental Precautions: Prevent the product from entering drains, other waterways, or soil.[1][5]

-

Containment and Cleaning: Vacuum, sweep up, or absorb with inert material and place it into a suitable, closed container for disposal.[1][5] Avoid generating dust.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[1] Do not reuse empty containers.[1]

References

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [guidechem.com]

- 8. 4-硝基肉桂酸,主要为反式 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | CAS#:619-89-6 | Chemsrc [chemsrc.com]

- 10. This compound [webbook.nist.gov]

- 11. trans-4-Nitrocinnamic acid | C9H7NO4 | CID 737157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 619-89-6 [chemicalbook.com]

- 13. bloomtechz.com [bloomtechz.com]

- 14. CAS 619-89-6: this compound | CymitQuimica [cymitquimica.com]

The Ubiquitous Presence of Cinnamic Acid Derivatives in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnamic acid and its derivatives are a diverse class of phenolic compounds synthesized by plants through the shikimate and phenylpropanoid pathways. These molecules are integral to plant physiology, contributing to structural support, defense mechanisms, and protection against environmental stressors. Beyond their botanical roles, cinnamic acid derivatives have garnered significant attention from the scientific community for their wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This in-depth technical guide provides a comprehensive overview of the natural occurrence of cinnamic acid derivatives, detailing their biosynthesis, distribution in the plant kingdom, and the analytical methodologies used for their study. Quantitative data on their presence in various natural sources are presented in structured tables for comparative analysis. Detailed experimental protocols for extraction and quantification are provided, and key biosynthetic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of their scientific importance.

Introduction

Cinnamic acid, an organic acid with the formula C₆H₅CH=CHCOOH, was first isolated from cinnamon oil, from which it derives its name[1]. It exists in both cis and trans isomeric forms, with the trans-isomer being the more stable and common form found in nature. Cinnamic acid and its extensive family of derivatives are widespread throughout the plant kingdom, found in fruits, vegetables, grains, and spices[1][2]. Notable dietary sources include cinnamon, coffee, tea, apples, citrus fruits, and whole grains[1][2].

The core structure of cinnamic acid is modified through enzymatic reactions like hydroxylation and methoxylation of the phenyl ring, giving rise to a vast array of derivatives. These derivatives play crucial roles in plant physiology, including providing structural integrity to cell walls as precursors to lignin, defending against pathogens and herbivores, and protecting against UV radiation[2][3]. In recent years, these compounds have been extensively studied for their potential therapeutic applications in human health.

Biosynthesis of Cinnamic Acid Derivatives

The biosynthesis of cinnamic acid derivatives begins with the shikimate pathway, a seven-step metabolic route that converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan[4][5]. Phenylalanine serves as the primary precursor for the phenylpropanoid pathway, which leads to the synthesis of cinnamic acid and its derivatives[3][6].

The Shikimate Pathway

The shikimate pathway is essential for the production of aromatic amino acids in plants, bacteria, fungi, and algae, but is absent in mammals, making these amino acids essential dietary components for humans[4]. The pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic reactions to produce chorismate, the branch-point intermediate for the synthesis of the three aromatic amino acids[4].

The Phenylpropanoid Pathway

The phenylpropanoid pathway commences with the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid[4][6]. This is a pivotal step that channels primary metabolites into the vast network of secondary metabolism. Cinnamic acid is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to produce p-coumaric acid. From p-coumaric acid, a series of hydroxylation, methylation, and ligation reactions, catalyzed by enzymes such as 4-coumarate-CoA ligase (4CL), lead to the formation of a wide range of cinnamic acid derivatives, including caffeic acid, ferulic acid, and sinapic acid[4]. These derivatives can then be further converted into more complex molecules like flavonoids, lignans, and stilbenes.

Natural Occurrence and Quantitative Data

Cinnamic acid derivatives are ubiquitously distributed in the plant kingdom. Their concentrations can vary significantly depending on the plant species, variety, part of the plant, developmental stage, and environmental conditions. The following tables summarize the quantitative data for some of the most common cinnamic acid derivatives found in various natural sources.

Table 1: Ferulic Acid Content in Various Food Sources

| Food Source | Ferulic Acid Content (mg/100g) | Reference(s) |

| Popcorn | 313 (average) | [1] |

| Bamboo Shoots | 243.6 (average) | [1] |

| Rye | 54 (average in whole grain) | [1] |

| Oat Flakes | 25-52 (average) | [1] |

| Sweet Corn | 42 (average) | [1] |

| Wheat Bran | High concentrations | [7][8] |

| Rice Bran | High concentrations | [7] |

| Flaxseed | 410 (as glucoside) | [8] |

| Coffee | Present | [7][9] |

Table 2: Caffeic Acid Content in Various Food Sources

| Food Source | Caffeic Acid Content (mg/100g) | Reference(s) |

| Coffee (commercial) | 7.57 - 14.04 | [10][11] |

| Monsooned Malabar Coffee | 20 | [10] |

| Monsooned Robusta Coffee | 40 | [10] |

| Green Coffee Beans | 1400 - 3000 (total phenolic compounds as GAE) | [12] |

| Roasted Coffee Beans | 200 - 1900 (as chlorogenic acid) | [12] |

| Apricots, Cherries, Plums, Peaches | 5 - 50 (as chlorogenic acid) | [13] |

| Potatoes | 3.4 - 14 (as chlorogenic acid) | [13] |

| Apples | 12 - 31 (mg/100mL juice, as chlorogenic acid) | [13] |

Table 3: Sinapic Acid Content in Various Food Sources

| Food Source | Sinapic Acid Content | Reference(s) |

| Sunflowers | High concentration | [14] |

| Olives | High concentration | [14] |

| Garden Onions | High concentration | [14] |

| Hard Wheats | Lower concentration | [14] |

| Rapeseed | Lower concentration | [14] |

| Garlic | Lower concentration | [14] |

| Rapeseed Meal (non-industrial) | up to 14 mg/g (after hydrolysis) | [15] |

| Rapeseed Meal (industrial) | up to 10.5 mg/g (after hydrolysis) | [15] |

| Mustard Bran | up to 8.7 mg/g (as sinapine) | [15] |

| Strawberries | up to 450.30 µg/g (as sinapine) | [15] |

| Rye | a few µg/g | [15] |

Table 4: p-Coumaric Acid Content in Various Food Sources

| Food Source | p-Coumaric Acid Content (mg/100g FW) | Reference(s) |

| Eggplant (Purple) | 0.08 | [16] |

| Olive (Black) | 1.43 | [16] |

| Olive (Green) | 5.90 | [16] |

| Blackberry | 0.27 (as 4-O-glucoside) | [17] |

| Blackcurrant | 0.51 (as 4-O-glucoside) | [17] |

| Apple | 4.1 - 18.8 | [13] |

| Grape | 11.7 - 38 | [13] |

| Cherry | 51 | [13] |

| Orange | 17.8 - 18.1 | [13] |

| Kiwi fruit | 2.5 | [13] |

| Blueberries | 6.4 | [13] |

| Cereals (general) | Widely distributed, especially in pericarp | [4] |

Experimental Protocols

The accurate quantification of cinnamic acid derivatives from complex plant matrices requires robust and optimized experimental protocols. This section details common methodologies for extraction, purification, and analysis.

Extraction of Cinnamic Acid Derivatives

The choice of extraction method and solvent is critical for the efficient recovery of phenolic compounds.

4.1.1. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields compared to conventional methods[18].

-

Protocol:

-

Sample Preparation: Grind the dried plant material to a fine powder.

-

Extraction: Place a known amount of the powdered sample (e.g., 0.5 g) into a microwave extraction vessel. Add a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g)[17].

-

Microwave Parameters: Set the microwave power (e.g., 300-600 W) and extraction time (e.g., 5-10 minutes)[17].

-

Cooling and Filtration: After extraction, allow the vessel to cool to room temperature. Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Storage: Store the extract at -20°C until analysis.

-

4.1.2. Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample surface, enhancing solvent penetration and mass transfer.

-

Protocol:

-

Sample Preparation: Prepare the plant material as described for MAE.

-

Extraction: Suspend a known amount of the sample in a suitable solvent in a flask.

-

Ultrasonication: Place the flask in an ultrasonic bath and sonicate for a specified time (e.g., 15-30 minutes) at a controlled temperature.

-

Filtration and Storage: Filter the extract and store as described for MAE.

-

Purification of Extracts: Solid-Phase Extraction (SPE)

Plant extracts often contain interfering compounds such as sugars, organic acids, and pigments. SPE is a common technique for cleaning up and concentrating the analytes of interest before chromatographic analysis[2].

-

Protocol (using a C18 cartridge):

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% formic acid) through it.

-

Sample Loading: Load the aqueous plant extract onto the conditioned cartridge. The phenolic compounds will be retained on the stationary phase, while polar interferences like sugars will pass through.

-

Washing: Wash the cartridge with acidified water to remove any remaining polar impurities.

-

Elution: Elute the retained cinnamic acid derivatives with a suitable organic solvent, such as methanol or acetonitrile.

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the separation and quantification of phenolic compounds due to its high resolution, sensitivity, and reproducibility[5].

-

Protocol:

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol. A typical gradient might start with a low percentage of Solvent B, which is gradually increased over the run time to elute compounds with increasing hydrophobicity.

-

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: Monitor the absorbance at specific wavelengths corresponding to the absorbance maxima of the target cinnamic acid derivatives (e.g., ~280 nm and ~320 nm).

-

Quantification: Prepare a series of standard solutions of the cinnamic acid derivatives of interest at known concentrations. Generate a calibration curve by plotting the peak area against the concentration for each standard. Quantify the compounds in the sample extracts by comparing their peak areas to the calibration curve.

-

Visualization of Workflows

Experimental Workflow for Analysis of Cinnamic Acid Derivatives

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of cinnamic acid derivatives from a plant sample.

Conclusion

Cinnamic acid and its derivatives represent a vast and structurally diverse class of natural products with significant biological activities and widespread occurrence in the plant kingdom. This technical guide has provided a comprehensive overview of their biosynthesis via the shikimate and phenylpropanoid pathways, their quantitative distribution in various food sources, and detailed experimental protocols for their extraction and analysis. The presented data and methodologies offer a valuable resource for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, pharmacology, and food science. A thorough understanding of the natural occurrence and analytical techniques for these compounds is crucial for harnessing their potential for human health and developing new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. EP0484122A2 - Method for obtaining high-purity cinnamic acid - Google Patents [patents.google.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 11. Scavenging Properties of Plant-Derived Natural Biomolecule Para-Coumaric Acid in the Prevention of Oxidative Stress-Induced Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Showing all foods in which the polyphenol p-Coumaric acid is found - Phenol-Explorer [phenol-explorer.eu]

- 15. Showing all foods in which the polyphenol p-Coumaric acid 4-O-glucoside is found - Phenol-Explorer [phenol-explorer.eu]

- 16. japsonline.com [japsonline.com]

- 17. mdpi.com [mdpi.com]

- 18. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nitrocinnamic Acid Isomers for Researchers and Drug Development Professionals

Introduction

Nitrocinnamic acids are a group of organic compounds that have garnered significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. As derivatives of cinnamic acid, they possess a versatile chemical scaffold characterized by a phenyl ring substituted with a nitro group and an acrylic acid side chain. The position of the nitro group on the phenyl ring gives rise to three distinct isomers: ortho-(2-), meta-(3-), and para-(4-). The electronic and steric differences imparted by the nitro group's location significantly influence the physicochemical properties and biological activities of these isomers, making them valuable synthons for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core aspects of nitrocinnamic acid isomers, including their physicochemical properties, synthesis methodologies, and known biological activities, with a focus on their potential in drug discovery and development.

Physicochemical Properties

The physicochemical properties of nitrocinnamic acid isomers are crucial for understanding their reactivity, solubility, and bioavailability. The electron-withdrawing nature of the nitro group, combined with its position on the aromatic ring, modulates the acidity, polarity, and crystal packing of these molecules. A summary of the key quantitative data for the ortho, meta, and para isomers is presented below for comparative analysis.

| Property | ortho-Nitrocinnamic Acid | meta-Nitrocinnamic Acid | para-Nitrocinnamic Acid |

| Molecular Formula | C₉H₇NO₄ | C₉H₇NO₄ | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol | 193.16 g/mol | 193.16 g/mol |

| Melting Point (°C) | 243-245[1] | 200-202[2][3] | 289 (decomposes)[4][5] |

| Boiling Point (°C) | 329.36 (estimate)[1] | 329.36 (estimate)[2] | 329.36 (estimate)[6][7] |

| pKa | 4.08 ± 0.10 (Predicted)[1] | 4.12[2][3] | 3.41[4] |

| Water Solubility | Insoluble[1] | Slightly soluble | Very soluble[4] |

| Appearance | Bright yellow crystals[1] | Pale yellow solid | Yellow needle-like crystals[7] |

Experimental Protocols: Synthesis of Nitrocinnamic Acid Isomers

The synthesis of nitrocinnamic acid isomers is most commonly achieved through classic organic reactions such as the Perkin reaction and the Knoevenagel condensation. These methods involve the condensation of a nitrated benzaldehyde (B42025) with a suitable active methylene (B1212753) compound.

General Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of nitrocinnamic acid isomers.

References

- 1. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Phytochemicals modulate carcinogenic signaling pathways in breast and hormone-related cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

An In-depth Technical Guide on the Discovery and History of 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a crystalline solid that has garnered significant interest in various scientific fields, including organic synthesis and materials science. Its bifunctional nature, possessing both a carboxylic acid and a nitro group, makes it a versatile precursor for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Context: The Dawn of Synthetic Organic Chemistry

The story of this compound is intrinsically linked to two pivotal developments in 19th-century organic chemistry: the synthesis of cinnamic acid and the advent of aromatic nitration.

The journey began with the discovery and synthesis of cinnamic acid. In 1868, the English chemist William Henry Perkin developed the Perkin reaction, a method for the synthesis of α,β-unsaturated aromatic acids by the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. This reaction was a significant breakthrough, enabling the synthesis of cinnamic acid from benzaldehyde (B42025).

Parallel to these developments, the nitration of aromatic compounds was established as a fundamental transformation in organic synthesis. As early as 1834, nitrobenzene (B124822) was prepared by treating benzene (B151609) with fuming nitric acid. The introduction of "mixed acid," a combination of nitric and sulfuric acids, further refined this process, making the nitration of a wide range of aromatic compounds a routine laboratory procedure.

While a definitive first synthesis of this compound is not readily found in seminal historical literature, its preparation was a logical extension of these established methodologies. The ability to both synthesize the cinnamic acid backbone and introduce a nitro group onto an aromatic ring strongly suggests that this compound was likely first synthesized in the latter half of the 19th century by chemists exploring the derivatization of these newly accessible aromatic compounds. The synthesis would have involved either the nitration of cinnamic acid itself or the use of a nitrated benzaldehyde as a starting material in a condensation reaction.

Synthesis of this compound: Key Methodologies

Several methods have been employed for the synthesis of this compound. The two most prominent and historically significant are the Perkin reaction, starting with 4-nitrobenzaldehyde (B150856), and the Knoevenagel condensation.

Perkin Reaction

The Perkin reaction provides a direct route to this compound by reacting 4-nitrobenzaldehyde with acetic anhydride and an alkali acetate (B1210297).

Experimental Protocol: Perkin Reaction for this compound

-

Materials:

-

4-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (concentrated)

-

Ethanol (B145695) (for recrystallization)

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-nitrobenzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous sodium acetate (1 equivalent).

-

Heat the mixture in an oil bath at 180°C for 5-8 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing a large volume of water.

-

Boil the mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride.

-

If unreacted 4-nitrobenzaldehyde is present as an oil, it can be removed by steam distillation.

-

Filter the hot solution to remove any resinous byproducts.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2, which will cause the this compound to precipitate.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

-

Knoevenagel Condensation

The Knoevenagel condensation offers an alternative and often milder route to this compound. This reaction involves the condensation of 4-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine (B6355638).

Experimental Protocol: Knoevenagel Condensation for this compound

-

Materials:

-

4-Nitrobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (dilute)

-

Ethanol (for recrystallization)

-

Distilled water

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

After cooling, pour the reaction mixture into a beaker containing dilute hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude this compound from ethanol to yield the pure product.

-

Quantitative Data

The physical and chemical properties of this compound are well-characterized. The following tables summarize key quantitative data for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₇NO₄ |

| Molecular Weight | 193.16 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 286-289 °C (decomposes) |

| Solubility | Insoluble in water; soluble in DMSO |

| CAS Number | 619-89-6 |

| Spectroscopic Data | Key Features |

| ¹H NMR (DMSO-d₆) | δ ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.9 (d, 2H, Ar-H meta to NO₂), ~7.7 (d, 1H, vinylic H), ~6.7 (d, 1H, vinylic H) |

| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), ~148 (C-NO₂), ~141 (vinylic CH), ~129 (Ar-CH), ~124 (Ar-CH), ~123 (vinylic CH) |

| Infrared (IR, KBr) | ~3100-2500 cm⁻¹ (O-H stretch, carboxylic acid), ~1690 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~1520 cm⁻¹ and ~1340 cm⁻¹ (N-O stretches, nitro group) |

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the reaction mechanisms and a general experimental workflow.

Caption: Mechanism of the Perkin reaction for the synthesis of this compound.

Caption: Mechanism of the Knoevenagel condensation for this compound synthesis.

Caption: General experimental workflow for the synthesis of this compound.

A Preliminary Investigation into the Applications of 4-Nitrocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid (4-NCA), a derivative of cinnamic acid, is a versatile organic compound with a growing number of applications across various scientific and industrial fields. This document provides a preliminary technical overview of the primary applications of 4-NCA, with a focus on its roles in chemical synthesis, materials science, and pharmacology. This guide consolidates available quantitative data, details key experimental protocols, and visualizes complex pathways and workflows to serve as a foundational resource for researchers and professionals in related disciplines.

Chemical Properties and Synthesis

This compound is a yellow crystalline solid that is sparingly soluble in water but soluble in organic solvents.[1] It is commonly synthesized via the Knoevenagel condensation or Perkin's condensation methods.

Experimental Protocol: Synthesis of this compound (Knoevenagel Condensation)

This protocol describes the synthesis of this compound from p-nitrobenzaldehyde and malonic acid.[2]

Materials:

-

p-Nitrobenzaldehyde (0.01 mol, 1.51 g)

-

Malonic acid (0.01 mol, 1.04 g)

-

Absolute ethanol (B145695) (30 mL)

-

Pyridine (B92270) (3 mL)

-

50 mL round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Distilled water

-

Dilute NaOH solution

-

Concentrated HCl

Procedure:

-

Combine p-nitrobenzaldehyde and an equimolar amount of malonic acid in a 50 mL round-bottom flask.

-

Add 30 mL of absolute ethanol as a solvent.

-

Stir the mixture and reflux at 85°C until all solids have dissolved.

-

Add approximately 3 mL of pyridine to the reaction solution and continue to stir and reflux for about 8 hours. A light yellow solid will precipitate.

-

Cool the mixture and collect the crude product by suction filtration.

-

Wash the filter cake with distilled water 3-5 times and then dry.

-

Dissolve the dried filter cake in water and add dilute NaOH solution dropwise to adjust the pH to 7.

-

Filter the solution to remove any insoluble impurities.

-

Add concentrated hydrochloric acid dropwise to the filtrate until the pH is approximately 3 to precipitate the purified this compound.

-

Collect the precipitate by filtration and dry.

-

Recrystallize the product from ethanol to obtain high-purity this compound crystals.[2]

Expected Yield: Approximately 73%.[2]

Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] A notable application is in the preparation of metal complexes with potential biological activities.

Synthesis of this compound Metal Complexes

These complexes have demonstrated urease inhibitory activity.[2]

Experimental Protocol:

-

Dissolve this compound in a sodium hydroxide (B78521) solution.

-

Add an aqueous solution of a transition metal sulfate (B86663) (e.g., copper, cobalt, cadmium, nickel, or zinc sulfate) to precipitate the this compound metal salt.

-

Mix the obtained metal salt with a diamine ammonia (B1221849) aqueous solution.

-

Add methanol (B129727) as a solvent and allow the mixture to stand at room temperature until the methanol evaporates, yielding the this compound metal complex.[2]

Applications in Materials Science

This compound and its derivatives are utilized in the development of advanced materials, including photoresists and hydrogels.

Photoresist Formulations

Photoresists are light-sensitive materials used in photolithography to create patterned coatings on surfaces, a critical process in the manufacturing of microelectronics.[3] Positive photoresists are typically composed of a film-forming resin (like novolac), a photosensitive component (such as naphthoquinone diazide), and a solvent.[4] The photosensitive component acts as an inhibitor, reducing the alkali-solubility of the resin.[5] Upon exposure to UV light, this component is converted into an indene (B144670) carboxylic acid derivative, which increases the solubility of the exposed regions in a developer solution.[5][6] While specific formulations containing this compound are proprietary, its photoreactive nature makes it a candidate for inclusion as a photosensitive component or a modifier in such formulations.

General Protocol for Photoresist Application:

-

Substrate Preparation: Clean and dry the substrate (e.g., a silicon wafer).

-

Coating: Apply the photoresist formulation to the substrate, typically by spin coating, to achieve a uniform thin film.

-

Soft Bake: Heat the coated substrate to evaporate the solvent from the photoresist film.

-

Exposure: Expose the photoresist film to UV light through a photomask, which transfers the desired pattern to the resist.

-

Post-Exposure Bake (for chemically amplified resists): Heat the substrate to catalyze the photoreaction.

-

Development: Immerse the substrate in a developer solution to remove the soluble portions of the photoresist.

-

Hard Bake: Heat the substrate to cure the final resist pattern.

Photoreactive Pullulan-Based Hydrogels

This compound can be used as a photoreactive group to create biocompatible and biodegradable pullulan-based hydrogels. These hydrogels can be formed in situ under mild conditions, making them suitable for biomedical applications such as embedding protein biomacromolecules.[2]

Experimental Protocol: Preparation of Pullulan-4-Nitrocinnamic Acid Grafts for Hydrogel Formation

This protocol outlines the in-situ embedding of protein biomacromolecules using a pullulan-4-Nitrocinnamic acid graft.[2]

-

Prepare a pullulan-4-Nitrocinnamic acid graft solution with a mass percentage concentration of 5% to 20%.

-

Prepare a protein biomacromolecule solution with a mass percentage concentration of 4% to 8%.

-

Uniformly mix the two solutions.

-

Pour the mixture into a mold.

-

Illuminate the mixture under ultraviolet light to induce gelation, resulting in a pullulan hydrogel with the embedded protein biomacromolecules.[2]

Pharmacological Applications

This compound and its derivatives have demonstrated a range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

Antimicrobial Activity

This compound has shown inhibitory effects against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

| Microorganism | MIC Range (mg/mL) | Reference |

| Staphylococcus aureus | 0.75–160 | [2] |

Further research is needed to establish specific MIC values for other bacterial and fungal species.

Anticancer Activity

Cinnamic acid and its derivatives are known to possess anticancer properties, which are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[7][8] The anticancer mechanism of cinnamic acid derivatives can involve the modulation of various signaling pathways.

Anticancer Mechanism:

The anticancer effects of cinnamic acid derivatives are multifaceted. They can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[9] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10] Furthermore, these compounds can cause cell cycle arrest at different phases (G1, S, G2/M), preventing cancer cell proliferation.[11][12] This is often achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[13] Some derivatives have also been shown to inhibit histone deacetylases (HDACs), which can lead to changes in gene expression that favor an anti-tumor response.[14] The NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes survival and proliferation, is another potential target.[15][16] Inhibition of this pathway can sensitize cancer cells to apoptosis.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoresist - Wikipedia [en.wikipedia.org]

- 4. Composition of photoresist [allresist.com]

- 5. 1. What are photoresists composed of, and how do they work? - Allresist EN [allresist.com]

- 6. mcs.wiki.utwente.nl [mcs.wiki.utwente.nl]

- 7. Cinnamic acid induces apoptotic cell death and cytoskeleton disruption in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atlasofscience.org [atlasofscience.org]

- 9. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Induction of Cell Cycle Arrest, Apoptosis, and Reducing the Expression of MCM Proteins in Human Lung Carcinoma A549 Cells by Cedrol, Isolated from Juniperus chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Induction of colon and cervical cancer cell death by cinnamic acid derivatives is mediated through the inhibition of Histone Deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Reactions of 4-Nitrocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrocinnamic acid, a derivative of cinnamic acid, is a versatile building block in organic synthesis, serving as a precursor for a wide array of derivatives with potential applications in pharmaceuticals and materials science.[1][2] Its chemical structure, featuring a carboxylic acid, an α,β-unsaturated double bond, and an aromatic nitro group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the fundamental reactions involving this compound, including its synthesis, and key transformations such as reduction of the nitro group, hydrogenation of the alkene, esterification of the carboxyl group, and potential cyclization reactions of its derivatives. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways and workflows are presented to facilitate its application in research and development.

Synthesis of this compound

The synthesis of this compound is commonly achieved through condensation reactions of 4-nitrobenzaldehyde (B150856) with a suitable active methylene (B1212753) compound. The two primary methods employed are the Knoevenagel Condensation and the Perkin Reaction.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[3] For the synthesis of this compound, 4-nitrobenzaldehyde is reacted with malonic acid.[4]

Reaction Scheme:

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Protocol: Knoevenagel Condensation [5][6]

-

Materials: 4-nitrobenzaldehyde, malonic acid, pyridine (B92270), piperidine (B6355638), ethanol (B145695), hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrobenzaldehyde (0.2 mol) and malonic acid (0.3 mol) in pyridine (80 mL) at room temperature.[5]

-

Add piperidine (approximately 30 drops) to the solution as a catalyst.[5]

-

Heat the mixture with stirring in an oil bath at approximately 100°C for 4 hours.[5]

-

After the reaction is complete, allow the solution to cool slightly and pour it slowly into a beaker containing dilute hydrochloric acid (250 mL HCl in 250 g of water) to precipitate the product.[5]

-

Collect the crude this compound by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from ethanol to yield a pale-yellow solid.[6]

-

Perkin Reaction

The Perkin reaction is an organic reaction that yields an α,β-unsaturated aromatic acid through the aldol (B89426) condensation of an aromatic aldehyde and an acid anhydride (B1165640), in the presence of an alkali salt of the acid.[7]

Reaction Scheme:

Caption: Perkin Reaction for this compound synthesis.

Experimental Protocol: Perkin Reaction [8][9]

-

Materials: 4-nitrobenzaldehyde, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

In a dry 250 mL round-bottom flask, combine 4-nitrobenzaldehyde (21 g), acetic anhydride (30 g), and finely powdered anhydrous sodium acetate (10.5 g).[8]

-

Attach a reflux condenser and heat the mixture in an oil bath at 160°C for 1 hour, then increase the temperature to 170-180°C and continue heating for an additional 3 hours.[8]

-

Allow the reaction mixture to cool to 80-100°C and pour it into 100 mL of cold water in a beaker.

-

The crude product is then subjected to steam distillation to remove any unreacted benzaldehyde.[8]

-

The remaining aqueous solution is treated with activated charcoal and filtered hot.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of 2, leading to the precipitation of this compound.[8]

-

The precipitate is collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from a mixture of ethanol and water.[8]

-

Table 1: Synthesis of this compound - Comparative Data

| Method | Reagents | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Knoevenagel | 4-Nitrobenzaldehyde, Malonic Acid | Piperidine | Pyridine | 4 | 100 | ~75-85 | [5][6] |

| Perkin | 4-Nitrobenzaldehyde, Acetic Anhydride | Sodium Acetate | None | 4 | 160-180 | ~70-80 | [8] |

Core Reactions of this compound

Reduction of the Nitro Group

The selective reduction of the nitro group in this compound to form 4-aminocinnamic acid is a crucial transformation, as the resulting amino group can be further functionalized. This reduction can be achieved using various methods, including catalytic hydrogenation and chemical reducing agents, while aiming to preserve the carbon-carbon double bond and the carboxylic acid functionality.[1][10]

Reaction Scheme:

Caption: Reduction of this compound to 4-Aminocinnamic acid.

Experimental Protocol 1: Catalytic Hydrogenation [1]

-

Materials: this compound, 10% Palladium on Carbon (Pd/C), Ethanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with nitrogen gas to remove air.

-

Introduce hydrogen gas (1 atm, from a balloon or cylinder) into the vessel.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Upon completion, purge the vessel with nitrogen gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield 4-aminocinnamic acid.

-

Experimental Protocol 2: Reduction with Tin(II) Chloride [10]

-

Materials: this compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Absolute Ethanol, 5% aqueous Sodium Bicarbonate (NaHCO₃), Ethyl Acetate.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add SnCl₂·2H₂O (5 equivalents) to the solution.

-

Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature and pour it into ice.

-

Carefully add 5% aqueous NaHCO₃ solution with stirring until the pH is slightly basic (pH 7-8) to precipitate tin salts.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-aminocinnamic acid.

-

Table 2: Reduction of the Nitro Group in this compound

| Reducing Agent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| H₂, 10% Pd/C | Ethanol | 4-8 | Room Temperature | High | [1] |

| SnCl₂·2H₂O | Ethanol | Variable | 70-80 | Good to High | [10] |

| NaBH₄/Ni(OAc)₂·4H₂O | Wet CH₃CN | 0.3-1 | Room Temperature | High | [11] |

Hydrogenation of the Carbon-Carbon Double Bond

The α,β-unsaturated double bond in this compound can be selectively hydrogenated to yield 4-nitro-3-phenylpropanoic acid. This reaction is typically carried out using catalytic hydrogenation.

Reaction Scheme:

Caption: Hydrogenation of the double bond in this compound.

Experimental Protocol: Catalytic Hydrogenation of the Double Bond [12][13]

-

Materials: this compound, 5% Pd/C, Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve this compound in ethanol in a high-pressure hydrogenation vessel.

-

Add 5% Pd/C catalyst.

-

Pressurize the vessel with hydrogen gas (e.g., 6.89 MPa).

-

Heat the mixture to a specified temperature (e.g., 493 K) and stir.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

After cooling and depressurizing, filter the catalyst.

-

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

-

Table 3: Hydrogenation of the Carbon-Carbon Double Bond

| Catalyst | Solvent | H₂ Pressure (MPa) | Temperature (K) | Product | Selectivity | Reference |

| 5% Pd/C | Ethanol | 6.89 | 493 | 3-(4-Nitrophenyl)propanoic acid | High for C=C reduction | [12] |

| Ru-Sn/Al₂O₃ | Ethanol | 6.89 | 493 | Cinnamyl alcohol | Low (15%) | [12][14] |

Note: Selectivity can be an issue, with some catalysts also reducing the carboxylic acid or the nitro group.

Esterification of the Carboxylic Acid

The carboxylic acid group of this compound can be readily esterified with various alcohols, most commonly through Fischer esterification, which is an acid-catalyzed reaction.[15][16]

Reaction Scheme:

Caption: Fischer esterification of this compound.

Experimental Protocol: Fischer Esterification [15]

-

Materials: this compound, desired alcohol (e.g., methanol, ethanol), concentrated sulfuric acid or p-toluenesulfonic acid (pTSA).

-

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol) and the desired alcohol (e.g., 25 mL).

-

While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) or pTSA.

-

Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction time can vary from 1 to 4 hours and can be monitored by TLC.

-

After cooling, pour the mixture into a separatory funnel containing cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester.

-

Purification can be performed by column chromatography or recrystallization.

-

Table 4: Esterification of Cinnamic Acid Derivatives

| Alcohol | Catalyst | Method | Reaction Time (h) | Yield (%) | Reference |

| Various | H₂SO₄ | Reflux | 1-4 | Good to High | [15] |

| Methanol | pTSA | Microwave | 0.03 | High | [15] |

Note: Yields are representative for cinnamic acid derivatives and may vary for this compound.

Cyclization Reactions of this compound Derivatives

Following the reduction of the nitro group to an amine, the resulting 4-aminocinnamic acid and its derivatives can undergo intramolecular cyclization reactions to form heterocyclic compounds, such as quinolones, which are important scaffolds in medicinal chemistry.[2][15]

Logical Workflow for Quinolone Synthesis:

Caption: Synthetic pathway from this compound to Quinolone derivatives.

One common strategy for quinolone synthesis is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with an ethoxymethylenemalonic ester followed by thermal cyclization and subsequent hydrolysis and decarboxylation. A variation of this approach can be envisioned starting from 4-aminocinnamic acid derivatives.

Experimental Protocol: General Concept for Quinolone Synthesis

-

Starting Material: A derivative of 4-aminocinnamic acid (e.g., the corresponding ester).

-

General Procedure:

-

The amino group of the 4-aminocinnamate derivative is reacted with a suitable three-carbon component, such as an α,β-unsaturated ketone or ester, via a Michael addition.

-

The resulting intermediate undergoes an intramolecular cyclization, often promoted by a base or heat, to form the quinolone ring system.

-

Further transformations, such as saponification of an ester group, may be necessary to obtain the final desired quinolone-4-carboxylic acid derivative.

-

Involvement in Signaling Pathways

While specific studies focusing exclusively on this compound are limited, derivatives of cinnamic acid have been shown to modulate key signaling pathways implicated in inflammation and cellular stress responses, such as the NF-κB and Nrf2 pathways.[17][18][19][20][21][22]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[20][22] Some phytochemicals can inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.[20]

Simplified NF-κB Signaling Pathway: